9-(2-chloroethyl)-6-(methylsulfanyl)-9H-purin-2-amine
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Overview
Description
9-(2-Chloroethyl)-6-(methylthio)-9H-purin-2-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chloroethyl group at the 9-position and a methylthio group at the 6-position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-6-(methylthio)-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and reagents for introducing the chloroethyl and methylthio groups.
Chloroethylation: The introduction of the chloroethyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of a purine derivative with 2-chloroethylamine under controlled conditions.
Methylthio Substitution: The methylthio group is introduced by reacting the intermediate compound with a methylthiol reagent, such as methylthiolate, in the presence of a suitable base.
Industrial Production Methods
Industrial production of 9-(2-Chloroethyl)-6-(methylthio)-9H-purin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloroethyl)-6-(methylthio)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
9-(2-Chloroethyl)-6-(methylthio)-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(2-Chloroethyl)-6-(methylthio)-9H-purin-2-amine involves its interaction with cellular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins or DNA. This can result in the inhibition of cellular processes or the induction of cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl sulfide: This compound is structurally related and also contains a chloroethyl group and a sulfur atom.
2-Chloroethyl methyl ether: Another related compound with a chloroethyl group, but with different chemical properties.
Uniqueness
9-(2-Chloroethyl)-6-(methylthio)-9H-purin-2-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its combination of a chloroethyl group and a methylthio group makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
CAS No. |
2879-78-9 |
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Molecular Formula |
C8H10ClN5S |
Molecular Weight |
243.72 g/mol |
IUPAC Name |
9-(2-chloroethyl)-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C8H10ClN5S/c1-15-7-5-6(12-8(10)13-7)14(3-2-9)4-11-5/h4H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
WKNCGQLNEQWGJP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2CCCl)N |
Origin of Product |
United States |
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